2-Amino-4-ethoxybutanoic acid
Overview
Description
2-Amino-4-ethoxybutanoic acid is an organic compound with the molecular formula C₆H₁₃NO₃ It is a derivative of butanoic acid, featuring an amino group at the second carbon and an ethoxy group at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-ethoxybutanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine derivatives. For instance, the reaction of glycine with ethyl bromide under basic conditions can yield this compound. The reaction typically requires a strong base such as sodium hydroxide and is carried out in an aqueous or alcoholic medium.
Another method involves the use of aldolases and transaminases. This biocatalytic approach combines the aldol reaction with subsequent transamination to produce the desired compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques. These methods may involve the use of recyclable chiral auxiliaries to form complexes with glycine derivatives, followed by alkylation and subsequent disassembly of the complex to reclaim the chiral auxiliary and obtain the target compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-ethoxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted butanoic acid derivatives.
Scientific Research Applications
2-Amino-4-ethoxybutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug design.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-ethoxybutanoic acid involves its interaction with specific molecular targets. The amino group can participate in hydrogen bonding and electrostatic interactions, while the ethoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxybutanoic acid: Similar structure but with a hydroxyl group instead of an ethoxy group.
2-Amino-4-methoxybutanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-Amino-4-ethoxybutanoic acid: Unique due to the presence of the ethoxy group, which imparts different chemical and physical properties compared to its analogs.
Uniqueness
The presence of the ethoxy group in this compound makes it distinct from its analogs. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S)-2-amino-4-ethoxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSFMOVBARTLBW-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170414 | |
Record name | 2-Amino-4-ethoxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17804-70-5 | |
Record name | 2-Amino-4-ethoxybutanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-ethoxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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